5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-propyl-2-(3-pyrrol-1-ylthiophen-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-5-12-10-16(22)21-15(18-12)11-13(19-21)17-14(6-9-23-17)20-7-3-4-8-20/h3-4,6-11,19H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBNBUAEPLLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=C(C=CS3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N4OS
- Molecular Weight : 324.41 g/mol
- CAS Number : 439108-26-6
Structural Characteristics
The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the thienyl and pyrrol moieties contributes to its unique pharmacological profile.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Breast Cancer
A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the compound induced apoptosis and exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Research has shown that pyrazole derivatives can inhibit viral replication, particularly against hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring significantly impact antiviral efficacy .
Anti-inflammatory Effects
In addition to its antitumor and antiviral activities, this compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase enzymes, which play a critical role in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Antiviral Activity : The compound interferes with viral replication mechanisms by targeting specific viral proteins.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound is compared to analogs with modifications at positions 2, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Key examples include:
Key Observations :
- Planarity : The target compound’s planarity, enforced by the pyrazolo[1,5-a]pyrimidine core, distinguishes it from analogs with bulky substituents (e.g., dimethylpyrrole in Catalog 167117) that disrupt conjugation .
- Solubility : The hydroxyl group at position 7 enhances aqueous solubility compared to ketone derivatives (e.g., pyrimidin-7(4H)-ones), which are more lipophilic .
- Tautomerism : Unlike 7-ol derivatives, 7-ketone analogs (e.g., compound MK61) exhibit tautomerism, affecting their electronic properties and binding interactions .
Key Findings :
- Electron-withdrawing groups (e.g., trifluoromethyl) reduce yields due to destabilization of intermediates .
- Aprotic solvents favor ketone formation (e.g., 7(4H)-one), while protic solvents stabilize the hydroxylated product .
Structural and Electronic Effects
- Hydrogen Bonding : The 7-OH group in the target compound participates in intramolecular hydrogen bonding with N4 of the pyrimidine ring, enhancing stability and planarity. This contrasts with methyl or phenyl substituents at position 7, which lack such interactions .
Pharmacological Potential
While direct biological data for the target compound are scarce, structurally related pyrazolo[1,5-a]pyrimidines exhibit antimycobacterial and kinase-inhibitory activity . For example:
Q & A
Basic: What established synthetic routes are available for 5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol?
Methodological Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example, reacting 3-amino-5-propylpyrazole with a thienyl-substituted β-enaminone under reflux in acetic acid can yield the pyrazolo[1,5-a]pyrimidine core. The pyrrole and thiophene substituents are introduced via Suzuki-Miyaura coupling or direct substitution during intermediate steps . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving yields >60%.
Basic: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone.
- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns (e.g., intramolecular H-bonding between hydroxyl and adjacent nitrogen) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C18H18N4O2S).
Discrepancies between theoretical and observed NMR data should be resolved by comparing with structurally analogous compounds in literature .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). To address this:
Standardize assay conditions : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays.
Validate via orthogonal methods : Pair in vitro enzyme inhibition (e.g., IC50) with cellular assays (e.g., proliferation IC50) to confirm target engagement.
Perform molecular dynamics simulations : Analyze binding mode variations in different pH or solvation environments .
For example, discrepancies in antitrypanosomal activity may stem from differential metabolite interference in parasite vs. mammalian cells .
Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?
Methodological Answer:
Poor aqueous solubility (common in pyrazolo[1,5-a]pyrimidines) can be mitigated by:
- Salt formation : Convert the hydroxyl group to a sodium or potassium salt.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
Pre-formulation studies should include shake-flask solubility tests and HPLC-UV stability profiling under physiological pH (4.5–7.4) .
Advanced: How can in silico methods predict the compound’s binding affinity to kinase targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., KDR kinase). Focus on key residues (e.g., hinge region Glu883 and Asp1046) .
Free-energy perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic analogs.
Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at positions 2 and 7) using tools like LigandScout.
Validation against experimental IC50 data (e.g., from kinase profiling panels) is critical to refine predictive accuracy .
Advanced: How to design experiments to elucidate the compound’s metabolic stability?
Methodological Answer:
In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min.
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme-specific interactions.
Reactive metabolite trapping : Add glutathione (GSH) to detect thiol adducts indicative of bioactivation .
Data interpretation should account for species differences (e.g., rat vs. human CYP isoforms) .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation (P210: avoid ignition sources) .
- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
